methyl (4S,5S)-5-[(4S,5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate
Description
Methyl (4S,5S)-5-[(4S,5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate is a highly complex chiral dioxolane derivative characterized by three fused 1,3-dioxolane rings. Its stereochemical configuration includes (4S,5S) and (4S,5R) centers, which confer distinct spatial arrangements critical for its reactivity and applications in asymmetric synthesis. Such polycyclic dioxolanes are often employed as chiral auxiliaries or intermediates in the synthesis of natural products and pharmaceuticals due to their ability to stabilize reactive moieties and direct stereoselective transformations .
Properties
Molecular Formula |
C17H28O8 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
methyl (4S,5S)-5-[(4S,5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate |
InChI |
InChI=1S/C17H28O8/c1-15(2)20-8-9(21-15)10-11(23-16(3,4)22-10)12-13(14(18)19-7)25-17(5,6)24-12/h9-13H,8H2,1-7H3/t9-,10+,11-,12-,13-/m0/s1 |
InChI Key |
AUXSKDVMGHBZHZ-PPCPHDFISA-N |
Isomeric SMILES |
CC1(OC[C@H](O1)[C@@H]2[C@H](OC(O2)(C)C)[C@H]3[C@H](OC(O3)(C)C)C(=O)OC)C |
Canonical SMILES |
CC1(OCC(O1)C2C(OC(O2)(C)C)C3C(OC(O3)(C)C)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl (4S,5S)-5-[(4S,5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate typically involves multi-step organic reactions The preparation methods often start with the formation of the dioxolane rings through acetalization reactions involving diols and aldehydes or ketones under acidic conditionsIndustrial production methods may employ flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The dioxolane rings can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to methyl (4S,5S)-5-[(4S,5R)-...] exhibit promising anticancer properties. The unique structural features of this compound allow it to interact with biological targets involved in cancer progression. For instance:
- Mechanism of Action : The compound may inhibit specific enzymes or pathways that are crucial for tumor growth and metastasis.
- Case Studies : Research has demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines, highlighting its potential as a lead compound for drug development.
Antiviral Activity
There is emerging evidence that dioxolane derivatives possess antiviral properties. For example:
- HIV and Hepatitis C : Similar compounds have shown efficacy against viral replication in vitro. The mechanism often involves interference with viral entry or replication processes.
Neuroprotective Effects
The neuroprotective effects of compounds containing dioxolane structures are being investigated for their potential in treating neurodegenerative diseases:
- Case Study : In models of Alzheimer’s disease, certain derivatives have been shown to reduce amyloid-beta aggregation.
Polymer Chemistry
Methyl (4S,5S)-5-[(4S,5R)-...] can be utilized in the synthesis of novel polymeric materials:
| Property | Description |
|---|---|
| Polymer Type | Biodegradable polymers |
| Applications | Drug delivery systems and packaging materials |
The incorporation of this compound into polymer matrices can enhance mechanical properties and biodegradability.
Nanotechnology
The compound's unique structure allows it to be used as a building block for nanomaterials:
- Nanocarriers : It can be functionalized to create nanocarriers for targeted drug delivery.
Pesticide Development
Research is being conducted on the use of methyl (4S,5S)-5-[(4S,5R)-...] as a base for developing new pesticides:
- Mechanism : The compound's ability to disrupt metabolic pathways in pests could lead to effective pest control strategies.
Plant Growth Regulators
Studies suggest that derivatives may act as plant growth regulators:
| Application | Effect |
|---|---|
| Seed Germination | Enhanced germination rates |
| Growth Promotion | Increased biomass in crops |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxolane rings may facilitate binding to these targets through hydrogen bonding and hydrophobic interactions. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to related dioxolane derivatives. Key differences arise in stereochemistry, substituent patterns, and applications.
Table 1: Structural and Functional Comparison
Key Analysis
Structural Complexity :
- The target compound’s tricyclic dioxolane framework distinguishes it from simpler derivatives like the trimethyl variants (C₈H₁₄O₄), which feature a single ring . The fused-ring system likely enhances steric hindrance and rigidity, making it suitable for multi-step syntheses requiring precise stereocontrol .
Stereochemical Variations :
- The (4S,5S) and (4S,5R) configurations contrast with the (4S,5R) or (4R,5S) configurations in trimethyl derivatives. These differences influence enantioselectivity in reactions; for example, the (4R,5S)-trimethyl variant is used in carbohydrate synthesis due to its compatibility with L-threonate derivatives .
Functional Group Diversity :
- While the target compound has a methyl ester at C4, other derivatives like (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide replace esters with carboxamides. This substitution alters hydrogen-bonding capacity and solubility, affecting their utility in biological systems .
Applications :
- Trimethyl derivatives (e.g., methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate) are established in pharmaceutical intermediate synthesis, whereas the target compound’s polycyclic structure may enable access to structurally intricate natural products (e.g., macrolides or polyketides) .
Biological Activity
Methyl (4S,5S)-5-[(4S,5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate is a complex organic compound that has garnered interest in various fields of biological research. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by multiple dioxolane rings and a carboxylate group. Its stereochemistry plays a crucial role in its biological activity. The specific configuration of the stereocenters influences how the compound interacts with biological targets.
Antidiabetic Properties
Recent studies have indicated that derivatives of dioxolanes exhibit significant antidiabetic effects. For instance, compounds similar to this compound have shown promise in enhancing insulin sensitivity and glucose uptake in muscle cells. A study demonstrated that such compounds could reduce blood glucose levels in diabetic animal models by modulating insulin signaling pathways .
Anticancer Activity
The anticancer potential of dioxolane derivatives has also been explored. Research indicates that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, a derivative was found to inhibit cell proliferation and promote cell death in various cancer cell lines by activating caspase pathways .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in glucose metabolism and cancer progression.
- Receptor Modulation : It can modulate receptors related to insulin signaling and apoptosis pathways.
Study 1: Antidiabetic Effects
In a controlled study involving diabetic rats treated with methyl (4S,5S)-5-[...], significant reductions in fasting blood glucose levels were observed after 28 days of treatment compared to the control group. The compound improved insulin sensitivity as evidenced by enhanced glucose tolerance tests .
Study 2: Anticancer Activity
A separate investigation assessed the effects of the compound on human breast cancer cells (MCF7). The results indicated that treatment with the compound led to a dose-dependent increase in apoptotic markers and a decrease in cell viability after 48 hours .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
